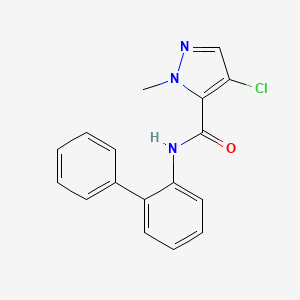

![molecular formula C16H19FN2O4 B5500613 methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)

methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, condensation reactions, or intramolecular cycloaddition, providing a versatile approach to various functionalized molecules. For example, a compound was synthesized via condensation reaction, characterized by NMR, FTIR, Raman, and X-ray diffraction, displaying insecticidal activity. This illustrates the complex synthetic routes possible for similar compounds (Shi, Zhu, & Song, 2008).

Molecular Structure Analysis

X-ray diffraction and DFT calculations are common techniques for determining and validating the molecular structure of such compounds. Studies have shown that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction, providing insight into the electronic and conformational properties of the molecules (Huang et al., 2021).

Chemical Reactions and Properties

The compound's reactivity and interactions with other molecules can be studied through various chemical reactions, such as intramolecular cycloaddition, which is pivotal for constructing complex molecular architectures from simpler precursors. This approach has been used to synthesize compounds with specific structural features, demonstrating the compound's versatility in organic synthesis (Konda et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. For instance, the crystal structure analysis can reveal information about the molecule's planarity, conformation, and intermolecular interactions, which are essential for predicting its reactivity and stability (Sharma et al., 2013).

Chemical Properties Analysis

Investigating the compound's chemical properties, including acidity, basicity, reactivity towards various reagents, and electrochemical properties, is fundamental. Studies on similar compounds have demonstrated the use of IR spectroscopy to explore interactions with proton donors, highlighting the significance of hydrogen bonding and other non-covalent interactions in determining the chemical behavior of these molecules (Ruysen & Zeegers-Huyskens, 1986).

科学的研究の応用

Interaction and Binding Properties

Methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate, due to its structural complexity, shows potential for interaction and binding studies, especially in the context of hydrogen bonding and intramolecular interactions. For instance, research on related compounds, such as ethyl N-(diphenylmethylene)glycinate, has explored their interactions with proton donors, suggesting that similar compounds could have specific binding affinities and form complexes through hydrogen bonding at N atom of the imino group and O atom of the carbonyl group. This interaction mechanism provides insights into the molecular design and development of new compounds with tailored binding properties (Ruysen & Zeegers-Huyskens, 1986).

Inhibitory Activities

Compounds structurally related to this compound have been investigated for their inhibitory activities against various enzymes. For example, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have shown potent, competitive inhibition of glycolic acid oxidase, indicating potential therapeutic applications in conditions associated with oxalate overproduction (Rooney et al., 1983).

Fluorescent and Electrochemical Properties

The molecular structure of this compound suggests potential applications in developing fluorescent sensors or materials with unique photophysical properties. Similar compounds have demonstrated dual-emissive fluorescent properties and solvent-sensitive charge-transfer absorption behaviors, which can be utilized in designing new fluorescent probes or materials for sensing applications (Li et al., 2009).

Advanced Glycation End Products (AGEs)

The study of this compound and related compounds can contribute to the understanding of advanced glycation end products (AGEs) formation. AGEs play a crucial role in various diseases, including diabetes and aging-related conditions. Research on compounds like vesperlysines, which are formed in the Maillard reaction between amino acids and sugars, helps elucidate the mechanisms of AGEs formation and their implications in health and disease (Nakamura et al., 1997).

特性

IUPAC Name |

methyl 2-[[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-23-15(21)9-18-16(22)12-8-14(20)19(10-12)7-6-11-2-4-13(17)5-3-11/h2-5,12H,6-10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGHGAVWIUMULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204572 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)

![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)